4-[(4-Isopropylphenyl)amino]benzoic acid
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Overview
Description
4-[(4-Isopropylphenyl)amino]benzoic acid is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of an amino group attached to a benzoic acid moiety, with an isopropylphenyl substituent on the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Isopropylphenyl)amino]benzoic acid can be achieved through several methods:
Amination of 4-bromobenzoic acid: This method involves the reaction of 4-bromobenzoic acid with 4-isopropylaniline under suitable conditions to form the desired product.
Suzuki-Miyaura coupling: This method employs the coupling of 4-bromobenzoic acid with 4-isopropylphenylboronic acid in the presence of a palladium catalyst and a base.
Direct condensation: This involves the direct condensation of 4-isopropylaniline with 4-carboxybenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction is carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Isopropylphenyl)amino]benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
4-[(4-Isopropylphenyl)amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-Isopropylphenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid:
4-Isopropylaniline: This compound is similar but lacks the benzoic acid moiety.
Uniqueness
4-[(4-Isopropylphenyl)amino]benzoic acid is unique due to the presence of both the isopropylphenyl and benzoic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(4-propan-2-ylanilino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(6-10-15)16(18)19/h3-11,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKARJMNRJSXCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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